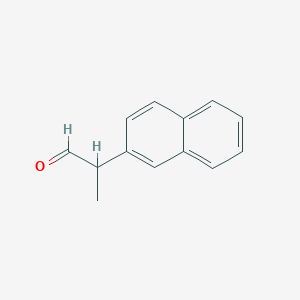

2-(Naphthalen-2-yl)propanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNMZHAZYDYGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-(Naphthalen-2-yl)propanal (CAS 10522-23-3)

Executive Summary

2-(Naphthalen-2-yl)propanal (CAS 10522-23-3) is a pivotal chiral aldehyde intermediate in organic synthesis and fine chemical manufacturing. Structurally, it consists of a naphthalene ring substituted at the C2 position with a propanal group, making it the "des-methoxy" aldehyde analog of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.

This compound serves as a critical benchmark substrate in the study of asymmetric hydroformylation , where researchers test catalytic systems for regioselectivity (branched vs. linear) and enantioselectivity. Beyond its role as a pharmaceutical intermediate for 2-arylpropionic acids, it possesses floral and green olfactory characteristics, finding niche applications in fragrance chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| CAS Number | 10522-23-3 |

| IUPAC Name | This compound |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 184.23 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | ~140–145 °C at 3 mmHg (Predicted/Analogous) |

| Density | ~1.08 g/cm³ (Predicted) |

| LogP | 3.5 (Lipophilic) |

| Solubility | Insoluble in water; soluble in DCM, EtOH, Toluene, THF |

Synthetic Pathways: The Hydroformylation Route

The primary and most industrially relevant route to CAS 10522-23-3 is the hydroformylation (Oxo synthesis) of 2-vinylnaphthalene. This reaction is significant because it simultaneously generates a new carbon-carbon bond and a chiral center.

Reaction Mechanism & Regioselectivity

The reaction involves the addition of syngas (CO + H

-

Branched Product (Iso): this compound (Target, CAS 10522-23-3).

-

Linear Product (Normal): 3-(Naphthalen-2-yl)propanal (By-product).[1]

Achieving high regioselectivity for the branched isomer is the primary technical challenge. Rhodium catalysts modified with bulky phosphine or phosphite ligands are preferred to steer the insertion mechanism toward the branched product.

Critical Process Parameters

-

Catalyst Precursor: Rh(acac)(CO)

or Rh -

Ligands: Triphenylphosphine (PPh

) is standard, but bidentate ligands (e.g., Xantphos) or chiral ligands (e.g., BINAPHOS) are used to enhance selectivity. -

Pressure: 10–50 bar (Syngas 1:1 ratio).

-

Temperature: 60–100 °C. Lower temperatures generally favor higher enantioselectivity in asymmetric variants.

Visualization of Synthetic Pathway

Figure 1: Divergent regioselectivity in the hydroformylation of 2-vinylnaphthalene.

Reactivity & Applications

As an aldehyde, this compound is a versatile electrophile. It serves as a "pivot point" to access various functional groups.

Oxidation to Propionic Acids

Oxidation of the aldehyde yields 2-(Naphthalen-2-yl)propionic acid .[2]

-

Reagents: Jones reagent, Pinnick oxidation (NaClO

), or O -

Relevance: This transformation mimics the final step in the synthesis of Naproxen (which would require a methoxy substituent on the naphthalene ring).

Reduction to Alcohols

Reduction yields 2-(Naphthalen-2-yl)propan-1-ol .

-

Reagents: NaBH

(mild) or LiAlH -

Relevance: Used in fragrance formulations and as a linker in polymer chemistry.[3]

Reductive Amination

Reaction with amines followed by reduction yields secondary or tertiary amines.

-

Relevance: Synthesis of CNS-active pharmaceutical candidates.

Reactivity Network Diagram

Figure 2: Functional group interconversions starting from this compound.

Experimental Protocol: Rh-Catalyzed Synthesis

Note: This protocol is a generalized standard procedure for research purposes. All work must be conducted in a fume hood.

-

Preparation: In a high-pressure stainless steel autoclave, dissolve 2-vinylnaphthalene (1.0 eq) in dry toluene (0.5 M concentration).

-

Catalyst Loading: Add the catalyst precursor Rh(acac)(CO)

(0.5 mol%) and ligand PPh -

Pressurization: Seal the autoclave and purge three times with syngas (CO/H

, 1:1). Pressurize to 20 bar . -

Reaction: Heat the mixture to 80 °C with vigorous stirring (1000 rpm) to ensure mass transfer of the gas into the liquid phase. Maintain for 12–24 hours.

-

Work-up: Cool to room temperature and vent the gas carefully. Concentrate the solvent under reduced pressure.

-

Purification: The crude oil contains a mixture of branched (target) and linear aldehydes. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5) to isolate the pure branched aldehyde.

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Avoid breathing mist/vapors.

-

Wear protective gloves/eye protection (nitrile gloves recommended).

-

Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

-

References

-

PubChem. (n.d.).[4][5][6][7][8] this compound (CAS 10522-23-3). National Library of Medicine.[7][9] Retrieved from [Link]

-

Börner, A., & Franke, R. (2016). Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. Wiley-VCH.[6] (General reference for Rh-catalyzed hydroformylation protocols).

Sources

- 1. 2-Naphthaldehyde | 66-99-9 [chemicalbook.com]

- 2. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 3. Propionaldehyde - Wikipedia [en.wikipedia.org]

- 4. 2-Methylundecanol | C12H26O | CID 66341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(2-Naphthyl)propanal | C13H12O | CID 10176412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Naphthalen-1-ylpropan-2-ol | C13H14O | CID 238199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Naphthalen-2-yl)propan-1-ol | C13H14O | CID 270562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-[1-(9H-fluoren-9-yl)naphthalen-2-yl]propanal | C26H20O | CID 12122426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

A Tale of Two Aldehydes: A Technical Guide to 2-Naphthaldehyde and 2-(Naphthalen-2-yl)propanal for the Research Scientist

In the landscape of drug discovery and fine chemical synthesis, the naphthalene scaffold remains a cornerstone of molecular design, offering a privileged platform for the development of novel therapeutics and functional materials.[1] Within this vast chemical space, seemingly subtle structural modifications can elicit profound differences in chemical behavior and biological activity. This guide provides an in-depth technical exploration of two such analogs: 2-naphthaldehyde and 2-(naphthalen-2-yl)propanal. While both share the same naphthalen-2-yl core, the seemingly minor distinction in their aldehyde-bearing substituents gives rise to significant disparities in their physicochemical properties, spectroscopic signatures, and synthetic utility. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a comparative analysis but also actionable experimental protocols and mechanistic insights to empower informed decision-making in the laboratory.

Structural and Electronic Divergence: The Root of a Chemical Dichotomy

At first glance, 2-naphthaldehyde and this compound are close chemical cousins. However, their structural nuances, as illustrated below, are the genesis of their distinct chemical personalities.

2-Naphthaldehyde , with the IUPAC name naphthalene-2-carbaldehyde , features a formyl group directly attached to the C2 position of the naphthalene ring.[2] This direct conjugation allows for significant electronic communication between the aromatic system and the aldehyde functionality. The naphthalene ring, being electron-rich, can donate electron density to the carbonyl group through resonance, thereby influencing its reactivity.

In contrast, This compound possesses a propanal substituent at the C2 position.[3] Here, the aldehyde group is separated from the naphthalene ring by a chiral center and an additional methylene unit. This separation electronically isolates the aldehyde from the aromatic pi-system to a large extent. The primary electronic influence on the aldehyde is now inductive rather than resonant. Furthermore, the presence of a stereocenter introduces the possibility of enantioselective reactions, a critical consideration in modern pharmaceutical development.

Caption: Chemical structures of 2-Naphthaldehyde and this compound.

A Comparative Overview of Physicochemical Properties

The structural differences between these two aldehydes manifest in their observable physical properties. The following table provides a summary of key physicochemical data for both compounds.

| Property | 2-Naphthaldehyde | This compound |

| IUPAC Name | naphthalene-2-carbaldehyde[2] | This compound[3] |

| Molecular Formula | C₁₁H₈O[4] | C₁₃H₁₂O[3] |

| Molecular Weight | 156.18 g/mol [4] | 184.23 g/mol [3] |

| Melting Point | 58-62 °C[2] | Not available (likely a liquid at room temp.) |

| Boiling Point | 160 °C at 19 mmHg[2] | Not available |

| Appearance | Off-white to yellow crystalline powder[5] | Not available |

| Solubility | Soluble in hot water, chloroform, and methanol (sparingly).[5] | Not available |

Spectroscopic Fingerprints: A Guide to Characterization

The structural elucidation of organic molecules is critically dependent on spectroscopic techniques. The distinct electronic and steric environments of the aldehyde protons and carbonyl carbons in 2-naphthaldehyde and this compound result in characteristic and readily distinguishable spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of an aldehyde is dominated by the strong carbonyl (C=O) stretching vibration.

-

2-Naphthaldehyde : The direct conjugation of the carbonyl group with the naphthalene ring is expected to lower the C=O stretching frequency to approximately 1690-1715 cm⁻¹. The spectrum will also exhibit characteristic aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[6] A distinctive feature of aldehydes is the C-H stretch of the aldehyde proton, which typically appears as a pair of weak bands (a Fermi doublet) around 2720 and 2820 cm⁻¹.[6]

-

This compound : In this molecule, the aldehyde is not conjugated with the aromatic ring. Consequently, the C=O stretching vibration will appear at a higher frequency, characteristic of a typical aliphatic aldehyde, in the range of 1720-1740 cm⁻¹. The aromatic C-H and C=C stretching bands will still be present. The aldehydic C-H stretch will also be observable in the 2700-2900 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus.

-

2-Naphthaldehyde :

-

¹H NMR : The most downfield signal will be the aldehyde proton, typically appearing between δ 9.5 and 10.5 ppm. The aromatic protons will resonate in the δ 7.5-8.5 ppm region, exhibiting a complex splitting pattern characteristic of a 2-substituted naphthalene.

-

¹³C NMR : The carbonyl carbon will be observed in the δ 190-200 ppm range. The aromatic carbons will appear between δ 120 and 140 ppm.

-

-

This compound :

-

¹H NMR : The aldehyde proton will be a triplet in the δ 9.6-9.8 ppm region due to coupling with the adjacent methine proton. The methine proton will likely be a quartet, coupled to both the aldehyde proton and the methyl group protons. The methyl group will appear as a doublet around δ 1.2-1.5 ppm. The aromatic protons will resonate in a similar region to those of 2-naphthaldehyde.

-

¹³C NMR : The carbonyl carbon will be significantly more upfield than in 2-naphthaldehyde, likely in the δ 200-205 ppm range, which is typical for an aliphatic aldehyde.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule.

-

2-Naphthaldehyde : The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 156. A characteristic fragmentation pattern for aromatic aldehydes is the loss of a hydrogen atom to give a stable acylium ion at [M-1]⁺ (m/z 155), and the loss of the formyl group (CHO) to give the naphthyl cation at [M-29]⁺ (m/z 127).[6]

-

This compound : The molecular ion peak will be at m/z 184.[3] Fragmentation is likely to involve cleavage of the C-C bond between the naphthalene ring and the propanal side chain, leading to a prominent peak for the naphthylmethyl cation at m/z 141. Another likely fragmentation is the loss of the propanal side chain as a radical.

Reactivity and Synthetic Applications: A Study in Contrasts

The differing electronic and steric environments of the aldehyde groups in these two molecules dictate their reactivity in chemical transformations.

Electrophilicity of the Carbonyl Carbon

-

2-Naphthaldehyde : The resonance donation from the naphthalene ring reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than a typical aliphatic aldehyde. However, it readily undergoes reactions characteristic of aromatic aldehydes, such as the Cannizzaro reaction, Perkin reaction, and Wittig reaction. It is a versatile building block for the synthesis of various heterocyclic compounds and has been used in the preparation of compounds with antileishmanial and antiviral activities.[7]

-

This compound : The aldehyde in this molecule is more electrophilic due to the lack of conjugation with the naphthalene ring. It will readily undergo nucleophilic addition reactions. The presence of an α-proton makes it susceptible to enolization and subsequent reactions, such as aldol condensations.

Steric Hindrance

The propanal side chain in this compound introduces more steric bulk around the aldehyde group compared to the simple formyl group in 2-naphthaldehyde. This can influence the approach of bulky nucleophiles and may be exploited to achieve stereoselectivity in certain reactions.

Caption: Comparative reactivity of the two aldehydes.

Experimental Protocols: From Synthesis to Analysis

The following protocols are provided as a guide for the synthesis and purification of 2-naphthaldehyde and a proposed synthesis for this compound based on established methodologies.

Synthesis of 2-Naphthaldehyde

A common method for the synthesis of 2-naphthaldehyde is the oxidation of 2-naphthalenemethanol.

Protocol: Oxidation of 2-Naphthalenemethanol

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthalenemethanol (1 equivalent) in a suitable solvent such as dichloromethane or acetone.

-

Oxidant Addition : Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane solution (1.1 equivalents), to the stirred solution at room temperature.

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup : Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for Dess-Martin periodinane). Filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts or periodinane byproducts.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization : Confirm the identity and purity of the product by IR, ¹H NMR, and ¹³C NMR spectroscopy and by comparing the melting point to the literature value.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved from 2-acetylnaphthalene via a Darzens condensation followed by rearrangement, a methodology adapted from the synthesis of related α-aryl aldehydes.[8]

Protocol: Synthesis via Darzens Condensation

-

Glycidic Ester Formation : To a stirred solution of 2-acetylnaphthalene (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in a suitable solvent like benzene or toluene, add a strong base such as sodium ethoxide or potassium tert-butoxide (1.2 equivalents) at 0 °C.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir until the formation of the glycidic ester is complete, as monitored by TLC.

-

Hydrolysis and Decarboxylation : Quench the reaction with water and extract the product with an organic solvent. The crude glycidic ester is then saponified with an aqueous solution of sodium hydroxide. Subsequent acidification with a mineral acid will induce decarboxylation to yield the desired aldehyde.

-

Purification : The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Characterization : The final product should be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Caption: Synthetic workflows for the two aldehydes.

Applications in Drug Discovery and Beyond

The naphthalene moiety is a well-established pharmacophore, present in numerous approved drugs.[1] The aldehyde functionality serves as a versatile handle for further chemical modifications.

-

2-Naphthaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules. It has been utilized in the development of chalcone analogs with antileishmanial properties and spirocyclic compounds with potential as HIV-1 inhibitors.[7] Its derivatives are also explored as fluorescent probes and in materials science.

-

This compound and its derivatives, such as 2-(6-methoxy-2-naphthyl)propanal, are precursors to potent anti-inflammatory drugs.[8] The corresponding carboxylic acid, naproxen, is a widely used non-steroidal anti-inflammatory drug (NSAID). The propanal itself can be a key intermediate in the synthesis of new NSAID analogs with potentially improved efficacy or side-effect profiles.

Conclusion

While 2-naphthaldehyde and this compound share a common aromatic core, the subtle difference in the placement of the aldehyde functionality leads to significant divergence in their chemical and physical properties. Understanding these differences is paramount for the medicinal chemist and the process development scientist. 2-Naphthaldehyde, as a conjugated aromatic aldehyde, offers a platform for reactions that leverage this electronic communication. In contrast, this compound behaves more like a sterically hindered aliphatic aldehyde, with the added dimension of chirality. This guide has aimed to provide a comprehensive technical overview to aid researchers in the rational selection and application of these valuable synthetic building blocks.

References

-

ChemSynthesis. (2025). 2-naphthaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Role of 2-Naphthaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (n.d.). Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Propenal (FDB008307). Retrieved from [Link]

-

MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

-

National Institutes of Health. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalenecarboxaldehyde. Retrieved from [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C13H12O | CID 10856176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Naphthalenecarboxaldehyde | C11H8O | CID 6201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Naphthaldehyde | 66-99-9 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

2-(Naphthalen-2-yl)propanal melting point and boiling point

[1]

Executive Summary & Physicochemical Properties

This compound (CAS: 10522-23-3) is a branched aldehyde primarily generated via the regioselective hydroformylation of 2-vinylnaphthalene. Unlike its 6-methoxy analogue (Naproxen aldehyde), which is a solid, the unsubstituted this compound is typically isolated as a viscous, colorless to pale yellow oil at room temperature. It is prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Note |

| CAS Number | 10522-23-3 | Registry |

| IUPAC Name | This compound | |

| Synonyms | ||

| Molecular Formula | ||

| Molecular Weight | 184.24 g/mol | |

| Physical State | Liquid (Oil) | Experimental observation [1, 2] |

| Melting Point | < 25 °C | Liquid at STP; no crystalline MP reported. |

| Boiling Point (Atm) | ~295–305 °C (Predicted) | Decomposes/oxidizes before boiling at 1 atm. |

| Boiling Point (Vac) | 125–135 °C @ 1–2 mmHg | Estimated from structural analogues [3]. |

| Density | ~1.08 g/cm³ | Estimated |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water. |

Synthesis & Manufacturing: Hydroformylation Protocol

The most authoritative route for synthesizing this compound is the Rhodium-catalyzed hydroformylation of 2-vinylnaphthalene. This reaction is regioselective, favoring the branched isomer (the target) over the linear isomer (3-(naphthalen-2-yl)propanal) when specific ligands are used.

Reaction Scheme

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of this compound with >90% regioselectivity.

-

Catalyst Preparation:

-

In a glovebox, dissolve Rh(acac)(CO)₂ (0.01 mmol) and a phosphine ligand (e.g., PPh₃ or a bidentate ligand like Xantphos for higher regio-control) in dry Toluene (10 mL).

-

Note: A high Ligand:Rh ratio (e.g., 4:1 to 10:1) is crucial to stabilize the active species and control regioselectivity.

-

-

Substrate Addition:

-

Add 2-Vinylnaphthalene (1.0 mmol) to the catalyst solution.

-

Transfer the mixture to a high-pressure stainless steel autoclave.

-

-

Reaction Conditions:

-

Pressure: Pressurize with Syngas (

= 1:1) to 20–50 bar . -

Temperature: Heat to 60–80 °C .

-

Time: Stir vigorously (1000 rpm) for 12–24 hours .

-

-

Work-up & Purification:

-

Cool the autoclave to room temperature and carefully vent the syngas (Fume hood!).

-

Concentrate the solvent under reduced pressure.

-

Purification: The crude oil is purified via Flash Column Chromatography (Silica gel, Hexane:EtOAc 95:5).

-

Critical Step: Aldehydes oxidize on silica; perform chromatography rapidly or use neutral alumina.

-

Mechanistic Pathway (Catalytic Cycle)

The following diagram illustrates the Rhodium-catalyzed cycle, highlighting the critical insertion step that determines the branched vs. linear ratio.

Figure 1: Catalytic cycle for the hydroformylation of 2-vinylnaphthalene. The "Migratory Insertion" step dictates the formation of the target branched aldehyde.

Characterization & Validation

To validate the identity of this compound, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

-

9.75 ppm (d,

- 7.3–7.9 ppm (m, 7H, Aromatic): Naphthalene ring protons.

-

3.78 ppm (dq, 1H, Ar–CH (CH

-

1.52 ppm (d,

-

9.75 ppm (d,

-

C NMR (100 MHz, CDCl

- 201.0 ppm (C=O).

- 138.0–125.0 ppm (Aromatic carbons).

- 53.2 ppm (Alpha-carbon).

- 15.4 ppm (Methyl carbon).

Infrared Spectroscopy (FT-IR)

-

1720–1725 cm

: Strong C=O stretching vibration (Aldehyde). -

2720, 2820 cm

: Fermi doublet (C–H stretch of aldehyde).

Stability & Handling (Safety)

-

Oxidation Sensitivity: Like most

-branched aldehydes, this compound is susceptible to aerobic oxidation to 2-(naphthalen-2-yl)propanoic acid .-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8 °C .

-

-

Racemization: The

-proton is acidic. Avoid strong bases during handling to prevent racemization if working with an enantiomerically enriched sample. -

Hazards: Irritant to eyes, skin, and respiratory system.[1][2][3] Use standard PPE (Gloves, Goggles, Fume Hood).

References

-

PubChem. (n.d.).[1][2][4] this compound (Compound).[1] National Library of Medicine. Retrieved from [Link]

- Börner, A., & Franke, R. (2017). Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. Wiley-VCH.

- U.S. Patent 5,191,133. (1993). Process for preparation of 2-vinylnaphthalene. (Describes the precursor properties).

Is 2-(Naphthalen-2-yl)propanal a controlled substance?

This guide provides a comprehensive technical and regulatory analysis of 2-(Naphthalen-2-yl)propanal (CAS: 10522-23-3).

Executive Summary

Regulatory Status: Uncontrolled (United States, EU, UN). Classification: Fine Chemical / Pharmaceutical Intermediate.[1] Primary Application: Precursor for 2-arylpropionic acid derivatives (NSAID analogs) and fragrance compounds.

This compound is not listed as a controlled substance under the US Controlled Substances Act (CSA), nor is it a listed chemical precursor (List I or II) under the Chemical Diversion and Trafficking Act. It does not appear on the United Nations "Red List" of precursors. While it is a structural analog of precursors used for Naproxen (a non-controlled NSAID), it lacks the specific substitution patterns (e.g., 6-methoxy group) associated with the commercial drug, rendering it primarily a research chemical for Structure-Activity Relationship (SAR) studies.

Part 1: Chemical Identity & Technical Profile

Molecular Identification

-

IUPAC Name: this compound

-

Common Synonyms:

-Methyl-2-naphthaleneacetaldehyde; 2-(2-Naphthyl)propionaldehyde. -

CAS Registry Number: 10522-23-3

-

Molecular Formula:

-

Molecular Weight: 184.23 g/mol

Structural Analysis

The molecule consists of a naphthalene ring substituted at the 2-position with a propanal group (specifically, a 1-formylethyl group). It is a chiral molecule due to the alpha-carbon.

-

Chirality: Exists as (R) and (S) enantiomers.

-

Functional Group: Aldehyde (-CHO), susceptible to oxidation (to carboxylic acids) and reduction (to alcohols or amines).

Part 2: Regulatory Status Analysis

United States (DEA / CSA)[2][3]

-

Controlled Substances Act (CSA): Not Listed. It is not a Schedule I–V drug.

-

List I / List II Chemicals: Not Listed. It is not designated as a precursor for methamphetamine, fentanyl, or other controlled substances.

-

Controlled Substance Analogue Enforcement Act (CSAEA):

-

Analysis: The CSAEA applies to substances that are structurally substantially similar to a Schedule I or II substance and intended for human consumption.

-

Finding: this compound is an aldehyde intermediate. It is not an isomer of a Schedule I/II stimulant (e.g., it is not an isomer of methamphetamine or cathinone). The closest "drug" analog is PAL-287 (1-(naphthalen-2-yl)propan-2-amine), which is itself uncontrolled and is an experimental research chemical.[2] Furthermore, reductive amination of this aldehyde yields a structural isomer (2-(naphthalen-2-yl)propan-1-amine) of PAL-287, not PAL-287 itself.

-

International Frameworks

-

United Nations (INCB): Not listed in the Red List of Precursors (Tables I/II of the 1988 Convention).

-

European Union: Not listed in Regulation (EC) No 273/2004 (Drug Precursors).

-

China: Not listed in the Catalogue of Precursor Chemicals.

Regulatory Decision Tree (Graphviz)

Figure 1: Regulatory decision logic confirming the uncontrolled status of the target chemical.

Part 3: Synthetic Utility & Experimental Context

Legitimate Research Applications

This aldehyde is a critical intermediate for synthesizing 2-arylpropionic acids (Profens), a class of NSAIDs. Specifically, it serves as a model substrate for:

-

Enantioselective Oxidation: Converting the aldehyde to the chiral acid (Naproxen analog).

-

Organocatalysis: Testing novel catalysts for alpha-functionalization.

Synthesis Pathway (Naproxen Analog)

The following diagram illustrates the chemical's role as an intermediate versus the illicit pathway for amphetamines (which uses ketones, not aldehydes).

Figure 2: Divergence of synthetic pathways. The target aldehyde leads to NSAID analogs or inactive amines, whereas stimulant synthesis typically requires the ketone isomer.

Experimental Protocol: Oxidation to Acid (Reference Standard)

To validate the identity of the aldehyde, researchers often oxidize it to the corresponding carboxylic acid, which is a solid with a well-defined melting point.

Method: Pinnick Oxidation

-

Reagents: this compound (1.0 eq), Sodium Chlorite (

, 1.5 eq), Sodium Dihydrogen Phosphate ( -

Solvent: t-Butanol / Water (3:1).

-

Procedure:

-

Dissolve aldehyde and scavenger in solvent.

-

Add aqueous solution of

and phosphate buffer dropwise at 0°C. -

Stir at room temperature for 2 hours.

-

Workup: Acidify to pH 2, extract with Ethyl Acetate.

-

-

Result: Yields 2-(naphthalen-2-yl)propionic acid.

Part 4: Handling & Safety

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use in a fume hood.

References

-

PubChem. "this compound | C13H12O." National Library of Medicine. Available at: [Link]

-

Drug Enforcement Administration (DEA). "List of Controlled Substances (Orange Book)." U.S. Department of Justice. Available at: [Link]

-

Drug Enforcement Administration (DEA). "List I and List II Chemicals."[3][4][5] U.S. Department of Justice. Available at: [Link]

- Rothman, R. B., et al. "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 2001. (Context on PAL-287 and naphthylamines).

-

International Narcotics Control Board (INCB). "Red List - List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances." Available at: [Link]

Sources

An In-depth Technical Guide to 2-(Naphthalen-2-yl)propanal (PubChem CID: 10856176)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Naphthalen-2-yl)propanal is an aromatic aldehyde featuring a naphthalene core functionalized with a propanal group at the C2 position. As a derivative of naphthalene, a bicyclic aromatic hydrocarbon, this compound holds potential as a versatile building block in medicinal chemistry and materials science. The presence of the reactive aldehyde group, coupled with the lipophilic and sterically defined naphthalene moiety, makes it an intriguing candidate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, predicted spectral characteristics, safety information, and a discussion of its potential applications in research and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research. While experimental data for this compound is not extensively available in the literature, a significant amount of information can be derived from computational models and data available in public repositories such as PubChem.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| PubChem CID | 10856176 | PubChem[1] |

| CAS Number | 10522-23-3 | PubChem[1] |

| Molecular Formula | C₁₃H₁₂O | PubChem[1] |

| Molecular Weight | 184.23 g/mol | PubChem[1] |

| Canonical SMILES | CC(C=O)C1=CC2=CC=CC=C2C=C1 | PubChem[1] |

| InChI | InChI=1S/C13H12O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3 | PubChem[1] |

| InChIKey | MJNMZHAZYDYGMQ-UHFFFAOYSA-N | PubChem[1] |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 184.088815002 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Proposed Synthesis Pathway

The proposed synthesis of this compound would therefore commence with the readily available starting material, 2-acetylnaphthalene. The core of this synthetic strategy is a one-carbon homologation of the ketone to an aldehyde. A Wittig-type reaction, followed by hydrolysis of the resulting enol ether, is a well-established method for achieving this transformation.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Formation of the Methoxymethyl Wittig Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methoxymethyltriphenylphosphonium chloride (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.1 equivalents), dropwise via the dropping funnel. The formation of the orange-red ylide indicates a successful reaction.

-

Allow the reaction mixture to stir at 0°C for 30 minutes.

Step 2: Wittig Reaction with 2-Acetylnaphthalene

-

Dissolve 2-acetylnaphthalene (1.0 equivalent) in anhydrous THF.

-

Add the solution of 2-acetylnaphthalene dropwise to the freshly prepared Wittig reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enol ether.

Step 3: Hydrolysis to this compound

-

Dissolve the crude enol ether from the previous step in a mixture of THF and an aqueous acid (e.g., 3M hydrochloric acid or perchloric acid)[2].

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (7H): A series of multiplets in the range of δ 7.4-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton on the naphthalene ring.

-

Aldehyde Proton (1H): A doublet at approximately δ 9.7-9.8 ppm, with a small coupling constant (J ≈ 2-3 Hz) to the adjacent methine proton.

-

Methine Proton (1H): A quartet at approximately δ 3.7-3.9 ppm, coupled to both the aldehyde proton and the methyl protons.

-

Methyl Protons (3H): A doublet at approximately δ 1.5-1.6 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region, around δ 200-205 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-135 ppm for the CH carbons and quaternary carbons of the naphthalene ring.

-

Methine Carbon: A signal around δ 50-55 ppm.

-

Methyl Carbon: A signal in the upfield region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹, characteristic of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹, often appearing as a Fermi doublet.

-

C-H Stretch (Aromatic): Multiple sharp bands above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Aromatic): Strong absorptions in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the naphthalene ring.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A prominent peak at m/z = 184.

-

[M-1]⁺: Loss of the aldehydic hydrogen, resulting in a peak at m/z = 183.

-

[M-29]⁺: Loss of the formyl radical (CHO), leading to a stable naphthyl-ethyl cation at m/z = 155. This is likely to be a major fragment.

-

[M-43]⁺: Loss of the propanal side chain, resulting in the naphthyl cation at m/z = 127.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group. It is expected to undergo typical aldehyde reactions, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(naphthalen-2-yl)propanoic acid, a key structural motif in many NSAIDs.

-

Reduction: Reduction with agents like sodium borohydride would yield the corresponding primary alcohol, 2-(naphthalen-2-yl)propan-1-ol.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, providing a route to a wide range of derivatives.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent can be used to synthesize various secondary and tertiary amines.

The naphthalene moiety itself can undergo electrophilic aromatic substitution, although the existing side chain will influence the regioselectivity of such reactions.

Potential Applications in Drug Discovery and Materials Science

While this compound itself is not a known therapeutic agent, its structural features suggest its utility as a scaffold or intermediate in several areas:

-

Anti-inflammatory Agents: As an analogue of the precursor to the active metabolite of Nabumetone, this compound and its derivatives are of interest in the development of novel NSAIDs.

-

Antimicrobial Agents: Naphthalene derivatives have been reported to possess antibacterial and antifungal activities. This compound could serve as a starting point for the synthesis of new antimicrobial compounds.

-

Anticancer Agents: The naphthalene ring is a common feature in a number of anticancer agents. The reactivity of the aldehyde group allows for the facile introduction of various pharmacophores that could lead to compounds with cytotoxic activity against cancer cell lines.

-

Hypolipidemic Agents: Derivatives of 2-(naphthalen-2-yloxy)propionic acid have shown potential in lowering cholesterol and triglyceride levels, suggesting that modifications of this compound could lead to new hypolipidemic drugs.

-

Fluorescent Probes: The naphthalene core is inherently fluorescent. Derivatization of the aldehyde group could be used to create fluorescent probes for biological imaging or sensing applications.

Safety and Handling

Based on the GHS classification provided by the European Chemicals Agency (ECHA), this compound is considered a hazardous substance.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound (PubChem CID: 10856176) is a valuable, though not extensively studied, chemical intermediate. Its synthesis can be reasonably proposed based on established homologation reactions of the readily available 2-acetylnaphthalene. The presence of a reactive aldehyde group on a rigid, lipophilic naphthalene scaffold makes it a versatile precursor for the development of novel compounds with potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer drug discovery. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature. Further experimental validation of its synthesis, properties, and biological activities is warranted to fully explore its potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Nelson, P. H. (1971). U.S. Patent No. 3,562,336. U.S.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Naphthalen-2-yl)propanal via Hydroformylation of 2-Vinylnaphthalene

Introduction: Strategic Importance of 2-(Naphthalen-2-yl)propanal

In the landscape of pharmaceutical development, the synthesis of chiral aldehydes serves as a critical step in the generation of complex molecular architectures. Among these, this compound is a pivotal precursor in the synthesis of Naproxen, a widely utilized non-steroidal anti-inflammatory drug (NSAID). The efficient and selective synthesis of this branched aldehyde from the readily available starting material, 2-vinylnaphthalene, is a subject of significant interest. Hydroformylation, also known as the oxo process, stands out as a premier industrial method for the conversion of alkenes to aldehydes, offering high atom economy.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the rhodium-catalyzed hydroformylation of 2-vinylnaphthalene, focusing on achieving high regioselectivity towards the desired branched product.

The Mechanistic Heart of the Reaction: The Heck-Breslow Cycle

The rhodium-catalyzed hydroformylation of alkenes is generally understood to proceed via the Heck-Breslow mechanism.[2] This catalytic cycle involves a series of fundamental organometallic transformations. The active catalyst, a rhodium hydride complex, coordinates to the alkene. This is followed by the migratory insertion of the alkene into the rhodium-hydride bond, which can occur in two ways, leading to either a linear or a branched alkyl-rhodium intermediate. Subsequent coordination of carbon monoxide and migratory insertion of CO into the rhodium-alkyl bond forms an acyl-rhodium complex. The cycle is completed by oxidative addition of hydrogen followed by reductive elimination of the aldehyde product, regenerating the rhodium hydride catalyst.

The regioselectivity of the reaction—the preference for the formation of the branched this compound over the linear 3-(naphthalen-2-yl)propanal—is a key challenge.[3] This selectivity is influenced by a combination of steric and electronic factors of both the substrate and the ligands coordinated to the rhodium center.[4] For styrenic substrates like 2-vinylnaphthalene, electronic effects often favor the formation of the branched isomer due to the stabilization of the developing charge at the benzylic position in the transition state.

Caption: Figure 1: Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

Catalyst and Ligand Selection: The Key to Regioselectivity

While cobalt catalysts can be used for hydroformylation, rhodium-based catalysts generally exhibit higher activity and selectivity under milder conditions.[5] The choice of ligands coordinated to the rhodium center is paramount in directing the regioselectivity of the hydroformylation of 2-vinylnaphthalene. Phosphine and phosphite ligands are commonly employed. For achieving high branched-to-linear (b:l) ratios in the hydroformylation of vinylarenes, ligands that are sterically bulky and electronically distinct are often favored. The use of chiral ligands can also lead to enantioselective hydroformylation, producing a specific enantiomer of the chiral aldehyde.[1]

Experimental Protocol: Synthesis of this compound

This protocol is designed for the synthesis of this compound from 2-vinylnaphthalene using a rhodium-based catalyst. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents:

-

2-Vinylnaphthalene (97%, Sigma-Aldrich)

-

Dicarbonylacetylacetonatorhodium(I) ([Rh(acac)(CO)₂], Strem Chemicals)

-

Triphenylphosphine (PPh₃) (99%, Sigma-Aldrich)

-

Toluene (anhydrous, ≥99.8%, Sigma-Aldrich)

-

Synthesis gas (CO/H₂, 1:1 mixture, high purity)

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Safety Precautions:

-

Hydroformylation reactions are conducted at high pressures and temperatures and involve toxic and flammable gases (carbon monoxide and hydrogen). The reaction must be carried out in a well-ventilated fume hood with appropriate safety shielding.

-

Carbon monoxide is a colorless, odorless, and highly toxic gas. A CO detector should be in place.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent.[6]

Caption: Figure 2: Experimental Workflow for the Synthesis of this compound

Step-by-Step Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve dicarbonylacetylacetonatorhodium(I) (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.2 mmol, 20 equivalents relative to Rh) in anhydrous toluene (10 mL). Stir the solution until all solids have dissolved. The solution should be a clear yellow.

-

Autoclave Setup: Place 2-vinylnaphthalene (e.g., 1 mmol) into the glass liner of the high-pressure autoclave.

-

Charging the Autoclave: Transfer the prepared catalyst solution to the autoclave liner containing the 2-vinylnaphthalene via a cannula.

-

Sealing and Purging: Seal the autoclave and purge with nitrogen gas three times to remove any residual air.

-

Pressurization: Pressurize the autoclave with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 20-40 bar).

-

Reaction: Begin stirring and heat the autoclave to the desired reaction temperature (e.g., 80-100 °C). The reaction is typically monitored by the pressure drop as the gases are consumed. The reaction time can vary from a few hours to 24 hours.

-

Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of pressure drop), cool the autoclave to room temperature. Carefully and slowly vent the excess syngas in a well-ventilated fume hood.

-

Work-up: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a viscous oil, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the branched aldehyde from the linear isomer and any unreacted starting material.

Data Presentation: Expected Outcomes

The regioselectivity of the hydroformylation of vinylarenes is highly dependent on the reaction conditions and the ligand used. The following table provides a summary of typical results that can be expected.

| Catalyst/Ligand System | Temperature (°C) | Pressure (bar CO/H₂) | Branched:Linear Ratio | Conversion (%) |

| Rh/PPh₃ | 80-100 | 20-40 | 10:1 to 20:1 | >95 |

| Rh/Phosphite Ligands | 60-80 | 10-30 | >20:1 | >95 |

| Rh/Chiral Ligands | 40-60 | 10-20 | >20:1 | >90 (with high ee) |

Note: These are representative values, and optimization for the specific substrate and setup is recommended.

Analytical Protocol for Product Characterization

Accurate characterization of the product is crucial to determine the yield and the regioselectivity of the reaction.

1. Gas Chromatography (GC):

-

Purpose: To determine the conversion of 2-vinylnaphthalene and the ratio of the branched to linear aldehyde products.

-

Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in dichloromethane.

-

Expected Elution Order: Toluene, 2-vinylnaphthalene, 3-(naphthalen-2-yl)propanal (linear), this compound (branched).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃):

-

This compound (Branched): A characteristic doublet for the aldehydic proton around 9.7 ppm, a quartet for the methine proton, and a doublet for the methyl group. The aromatic protons will appear in the range of 7.4-8.0 ppm.

-

3-(Naphthalen-2-yl)propanal (Linear): A characteristic triplet for the aldehydic proton around 9.8 ppm and two triplets for the two methylene groups.

-

-

¹³C NMR (in CDCl₃): The carbonyl carbon of the aldehyde will appear around 200 ppm. The different chemical shifts of the aliphatic carbons can also be used to distinguish between the branched and linear isomers.

3. Infrared (IR) Spectroscopy:

-

A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretch of the aldehyde.

4. Mass Spectrometry (MS):

-

Electron impact (EI) or chemical ionization (CI) can be used to confirm the molecular weight of the product (C₁₃H₁₂O, MW: 184.23 g/mol ).[6][7]

Conclusion

The rhodium-catalyzed hydroformylation of 2-vinylnaphthalene is an effective method for the synthesis of this compound, a key intermediate for Naproxen. By carefully selecting the catalyst, ligands, and reaction conditions, high yields and excellent regioselectivity for the desired branched aldehyde can be achieved. The protocols and analytical methods detailed in this application note provide a solid foundation for researchers to successfully perform and characterize this important transformation.

References

- Rhodium-catalyzed alkene hydroformylation is one of the largest homogeneously catalyzed processes with a high turnover number (TON) and perfect atom economy under mild reaction conditions. [URL: https://www.researchgate.

- Herein, we report the asymmetric rhodium-catalyzed hydroformylation of 1,2-disubstituted alkenylsilanes with excellent regioselectivity at the β position (relative to the silicon heteroatom) and enantioselectivity. [URL: https://www.researchgate.

- Asymmetric hydroformylation represents one of the most efficient routes for the preparation of chiral aldehydes from alkenes in the presence of syngas in a perfect atom-economic way. [URL: https://pubmed.ncbi.nlm.nih.gov/27523911/]

- A bis‐phosphoramidite ligand (EasyDiPhos) that can be made in just one synthetic step has been discovered that enables Rh‐catalyzed hydroformylations to proceed with unusually low n:iso ratios. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7891461/]

- Rhodium-phosphine catalyzed hydroformylation of olefins is one of the largest scale applications of homogeneous catalysis in industry. In hydroformylation reactions, regioselectivity i.e. linear/branched ratio (n/iso) or vice versa is one of the challenging tasks. [URL: https://www.researchgate.

- Propene hydroformylation was performed with rhodium triphenylphosphine catalyst with hydrogen and CO partial pressure varied in the range of 8–15bar. The regioselectivity was independent on the concentration of reactants, displaying dependence only on the ligand concentration. [URL: https://www.researchgate.

- We investigate aqueous multiphase systems for catalytic gas/liquid reactions, namely, the rhodium-catalyzed hydroformylation of the long-chain olefin 1-dodecene. [URL: https://www.researchgate.

- 2-(6-methoxy-2-naphthyl)propanal is synthesized from 6-methoxy-2-acetylnaphthalene by treatment with a phosphonium ylid, sulfonium ylid or a phosphonate carbanion followed by acid hydrolysis to the aldehyde. [URL: https://patents.google.

- The development of base metal-catalyzed enantioselective hydroformylation has been inhibited by the inherent challenge of regioselectivity (branched vs. linear aldehyde products) and chemoselectivity (hydroformylation vs. alkene or aldehyde hydrogenation) in addition to the formation of new stereogenic centers. [URL: https://www.chemistryviews.

- Method consists in that gas mixture containing from 5 to 25 % by volume of ethylene, as well as carbon monoxide, hydrogen...are reacted in toluene in the presence of rhodium-phosphine catalyst at temperature of 70–90 °C. [URL: https://patents.google.

- Regioselective hydroformylation of propene to high-value n-butanal is particularly important, owing to a wide range of bulk applications of n-butanal. [URL: https://pubmed.ncbi.nlm.nih.gov/34616031/]

- Olefin hydroformylation is an important synthetic reaction that efficiently converts olefins into aldehydes. Rhodium-based catalysts are widely employed in industrial hydroformylation processes. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cy/d3cy01121a]

- PubChem Compound Summary for CID 10856176, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Naphthalen-2-yl_propanal]

- Experimental investigation of ethylene hydroformylation to propanal on Rh and Co based catalysts. [URL: https://www.researchgate.

- The naphthalene and naphthols are analyzed by high performance liquid chromatography (HPLC) with fluorescence detection. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4617320/]

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5558913/]

- The directed hydroformylation of disubstituted olefins occurs under mild conditions (35 °C and 50 psi CO/H2), and Z-olefins afford excellent enantioselectivities (up to 93% ee). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693240/]

- Chiral Diene Ligands for Asymmetric Transformations. [URL: https://www.sigmaaldrich.

- Palmitoleic acid was converted with similar levels of regioselectivity as observed for myristoleic acid, with the [Rh(L2)] catalyst being the only catalyst capable of controlling the regioselectivity. [URL: https://www.scispace.

- The review briefly describes the extraction and preparation methods of samples, then introduces the tools of instrumental analysis utilized to identify or quantify the VOCs of natural products, including spectroscopic and mass spectrometric methods, such as offline GC-MS. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/np/d2np00078k]

- The rhodium complex [(C5H2tBu2CH2tBu)RhCl2]2 with an asymmetric cyclopentadienyl ligand was prepared in 95% yield by the reaction of [(cod)RhCl]2 with tert-butylacetylene in the presence of AlCl3. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/dt/c9dt03204a]

- PubChem Compound Summary for CID 10176412, 3-(2-Naphthyl)propanal. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-Naphthyl_propanal]

- A C–N axially chiral carboxylic acid (CCA 58) derived from 49 has showcased its potential as the chiral ligand for Ru-catalysed asymmetric C–H activation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11162489/]

- Experiments Toward the Preparation of Some Binaphthalene Derivatives. [URL: https://sci-hub.se/10.1002/chin.198827137]

- 2-methyl 6-acylnaphthalene from 2-methylnaphthalene was synthesized via acylation using acetic anhydride and propio-nyl chloride as the acylating agents with catalyst aluminum trichloride. [URL: https://www.researchgate.

Sources

- 1. Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistryviews.org [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C13H12O | CID 10856176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-Naphthyl)propanal | C13H12O | CID 10176412 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Oxidation of 2-(Naphthalen-2-yl)propan-1-ol

Executive Summary

The oxidation of 2-(Naphthalen-2-yl)propan-1-ol (1) to 2-(Naphthalen-2-yl)propanal (2) represents a critical transformation in the synthesis of Non-Steroidal Anti-Inflammatory Drug (NSAID) analogs, specifically the Naproxen scaffold. While primary alcohol oxidation is a routine organic transformation, this specific substrate presents a "Racemization Trap" : the

Standard oxidation protocols (e.g., Jones Oxidation, unbuffered Swern) often lead to:

-

Racemization: Loss of optical purity (if starting from enantiopure alcohol).

-

Over-oxidation: Formation of 2-(Naphthalen-2-yl)propanoic acid.

This guide provides three validated protocols designed to maximize yield (>90%) while preserving stereochemical integrity.

Chemical Transformation

Substrate: 2-(Naphthalen-2-yl)propan-1-ol (

Strategic Analysis & Method Selection

The choice of oxidant must balance reactivity with pH neutrality. The following decision matrix guides the experimental approach:

Figure 1: Strategic decision tree for selecting the oxidation methodology based on scale and purity requirements.

Detailed Protocols

Method A: Dess-Martin Periodinane (DMP) – The "Gold Standard"

Best for: Small to medium scale (100 mg – 5 g), highest preservation of enantiomeric excess (ee%). Mechanism: The reaction proceeds via ligand exchange followed by intramolecular reductive elimination. The byproduct is acetic acid, which must be buffered to prevent acid-catalyzed racemization.

Reagents

-

Substrate (1 equiv.)

-

Dess-Martin Periodinane (1.2 equiv.)

-

Sodium Bicarbonate (NaHCO₃) (2.0 equiv.) - Critical Buffering Agent

-

Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

-

Water (1.1 equiv.) - Accelerates reaction rate

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), suspend NaHCO₃ (2.0 equiv.) in anhydrous DCM. -

Addition: Add Dess-Martin Periodinane (1.2 equiv.). The mixture will be a white suspension.

-

Substrate Introduction: Dissolve 2-(Naphthalen-2-yl)propan-1-ol (1 equiv.) in a minimal amount of DCM and add to the suspension at 0°C .

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Note: The addition of 1 equiv of water can accelerate sluggish reactions by hydrolyzing the intermediate acetate ligands, but strictly anhydrous conditions are safer for stereocenters.

-

-

Quench (The "DMP Workup"):

-

Dilute with Et₂O.

-

Add a 1:1 mixture of Sat. Na₂S₂O₃ (to reduce unreacted periodinane) and Sat. NaHCO₃ (to neutralize acetic acid).

-

Stir vigorously for 15 minutes until the organic layer is clear and the aqueous layer is cloudy/white.

-

-

Isolation: Separate layers. Extract aqueous layer with Et₂O (2x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo at <30°C (aldehydes are volatile and heat-sensitive).

Method B: TEMPO / BAIB Oxidation – The Scalable "Green" Route

Best for: Scale-up (>10 g), avoids heavy metals and explosive intermediates (azides/peroxides). Chemistry: Uses catalytic TEMPO and stoichiometric Bis(acetoxy)iodobenzene (BAIB) as the terminal oxidant.

Reagents

-

Substrate (1 equiv.)

-

TEMPO (0.1 equiv. / 10 mol%)

-

Bis(acetoxy)iodobenzene (BAIB) (1.1 equiv.)

-

Solvent: DCM : Water (9:1 ratio)

Step-by-Step Protocol

-

Dissolution: Dissolve the alcohol (1 equiv.) and TEMPO (0.1 equiv.) in DCM.

-

Oxidant Addition: Add BAIB (1.1 equiv.) in one portion at RT.

-

Reaction: Stir vigorously (biphasic mixture requires good mixing). Reaction is typically complete in 2–4 hours.

-

Color Change: The solution often turns orange/red due to the TEMPO radical.

-

-

Workup:

Method C: Swern Oxidation – The Comparative Benchmark

Warning: This method requires strict temperature control (-78°C). The addition of Triethylamine (

Step-by-Step Protocol

-

Activation: To a solution of Oxalyl Chloride (1.5 equiv.) in dry DCM at -78°C , add DMSO (2.4 equiv.) dropwise. Gas evolution (

, -

Substrate: Add the alcohol (1 equiv.) in DCM dropwise, maintaining temp < -70°C. Stir for 30 min.

-

Elimination: Add Triethylamine (5.0 equiv.) dropwise. The mixture will become thick/white.

-

Warming: Allow to warm to -20°C (Do NOT warm to RT yet). Stir for 15-30 mins.

-

Quench: Pour the cold mixture immediately into 1M HCl or Phosphate Buffer (pH 6) to neutralize the base and stop racemization.

-

Extraction: Standard DCM extraction.

Analytical Quality Control (QC)

To validate the protocol, the following analytical parameters must be met.

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity (HPLC) | > 98.0% | Reverse Phase C18, ACN/H2O gradient |

| Aldehyde ID | Proton signal at ~9.7 ppm (d, J=1-2 Hz) | 1H-NMR (CDCl3) |

| Enantiomeric Excess | > 98% ee (or matches starting material) | Chiral HPLC (Chiralcel OD-H or AD-H) |

| Acid Content | < 0.5% | Titration or HPLC (monitor over-oxidation) |

Visualizing the Racemization Risk

The following diagram illustrates why the specific conditions in Method A (DMP) are superior for this substrate.

Figure 2: Mechanism of racemization via enolization. Method A minimizes this risk by maintaining a buffered, near-neutral pH.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete oxidation or volatility loss. | 1. Check DMP quality (should be white, not yellow).2. Do not use high vacuum for long periods (aldehyde is volatile). |

| Racemization (>5% loss of ee) | Basic workup or acidic byproduct accumulation. | 1. Increase NaHCO₃ loading in DMP reaction.2. In Swern, quench into buffer at low temp.3. Avoid silica gel chromatography if silica is acidic (use neutralized silica). |

| Over-oxidation to Acid | Presence of water/oxygen in radical methods. | 1. In TEMPO method, strictly control stoichiometry of BAIB.2. Avoid "Jones Reagent" or Permanganate completely. |

References

-

Dess-Martin Periodinane Oxidation: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[1] Chem.1983 , 48, 4155–4156.[1] Link

-

TEMPO/BAIB Protocol: De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." J. Org.[1] Chem.1997 , 62, 6974–6977. Link

-

Swern Oxidation & Racemization Risks: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link

-

Naproxen Aldehyde Synthesis: U.S. Patent 5,847,202 "Racemization process for optically active carboxylic acids." (Discusses stability of the Naproxen scaffold). Link

Sources

Process Development Guide: Oxidative Conversion & Resolution of 2-(Naphthalen-2-yl)propanal

Target Analyte: Naproxen Precursors & Analogs | Methodology: Pinnick Oxidation & Chiral Resolution

Executive Summary

This Application Note details the process chemistry for converting 2-(Naphthalen-2-yl)propanal into 2-arylpropionic acids ("profens"), utilizing the synthesis of Naproxen ((S)-2-(6-methoxy-2-naphthyl)propionic acid) as the primary industrial model.

While the specific starting material cited—this compound—lacks the 6-methoxy group required for commercial Naproxen, it serves as an identical chemical scaffold for process development. The protocols herein focus on two Critical Process Steps (CPS):

-

Chemoselective Oxidation: Converting the aldehyde to the carboxylic acid without over-oxidation or degradation.

-

Optical Resolution: Isolating the bioactive (S)-enantiomer from the racemic acid intermediate.[1]

Chemical Pathway Analysis

The conversion of 2-arylpropanals to their corresponding acids represents a pivotal "switch" point in profen synthesis. The aldehyde is typically generated via epoxide rearrangement (Darzens condensation) or transition-metal catalyzed hydroformylation.

Critical Material Attributes (CMA)

-

Racemization Risk: The

-proton in 2-arylpropanals is highly acidic ( -

Oxidation Sensitivity: The electron-rich naphthalene ring (especially in methoxy-variants) is susceptible to chlorination during oxidation if scavengers are not employed.

Pathway Visualization

The following flow diagram illustrates the conversion logic, highlighting the divergence between the racemic synthesis (requiring downstream resolution) and the enantioselective route.

Figure 1: Synthetic workflow from aldehyde precursor to resolved active enantiomer.[2][3]

Protocol A: Pinnick Oxidation (Aldehyde Acid)

Objective: Oxidize this compound to the carboxylic acid with high yield (>90%) and minimal side reactions. Rationale: We utilize Pinnick Oxidation (Sodium Chlorite/Phosphate buffer) rather than Jones Reagent. Chromium-based oxidants (Jones) are toxic and difficult to purify, whereas Pinnick conditions are mild, avoid racemization of pre-existing centers, and are highly scalable [1].

Reagents & Equipment

| Reagent | Role | Equiv. | Notes |

| Substrate | Precursor | 1.0 | This compound |

| NaClO₂ | Oxidant | 1.5 | Technical grade (80%) is sufficient |

| NaH₂PO₄ | Buffer | 1.2 | Maintains pH 3-4 to generate HClO₂ |

| 2-Methyl-2-butene | Scavenger | 5.0 | CRITICAL: Traps HOCl by-product to prevent ring chlorination |

| t-Butanol / Water | Solvent | 3:1 v/v | Homogenizes the organic/aqueous phase |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of This compound in 40 mL of t-butanol.

-

Scavenger Addition: Add 50 mmol (5.3 mL) of 2-methyl-2-butene .

-

Note: Do not omit this step. Without the scavenger, the hypochlorous acid (HOCl) by-product will react with the naphthalene ring or the chlorite itself, stalling the reaction [2].

-

-

Oxidant Solution: Separately, dissolve 15 mmol NaClO₂ and 12 mmol NaH₂PO₄ in 15 mL of water.

-

Controlled Addition: Add the aqueous oxidant solution to the aldehyde mixture dropwise over 20 minutes at room temperature.

-

Visual Cue: The solution may turn pale yellow.

-

-

Reaction: Stir vigorously for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear, replaced by the acid streak ( -

Workup:

-

Concentrate under reduced pressure to remove volatile t-butanol.

-

Dilute residue with 20 mL water and extract with Ethyl Acetate (3 x 20 mL).

-

Acid/Base Extraction (Purification): Extract the organic layer with sat.

(3 x 20 mL). The product moves to the aqueous phase (as carboxylate); neutral impurities remain in organics. -

Acidify the combined aqueous extracts to pH 2 using 1M HCl. Precipitate forms.

-

Extract back into Ethyl Acetate, dry over

, and concentrate.

-

Expected Yield: 90–95% of racemic acid.

Protocol B: Chiral Resolution (Racemic S-Enantiomer)

Objective: Isolate the (S)-enantiomer (Naproxen analog) from the racemic mixture.[4] Method: Classical resolution using Cinchonidine . This alkaloid forms a less soluble diastereomeric salt with the (S)-acid, allowing separation by fractional crystallization [3].

Workflow Visualization

Figure 2: Fractional crystallization logic for isolating the S-enantiomer.

Step-by-Step Methodology

-

Salt Formation: Combine 10 mmol of the racemic acid (from Protocol A) and 10 mmol of Cinchonidine in 50 mL of Methanol (or Acetone).

-

Dissolution: Heat the mixture to reflux (

) until a clear solution is obtained. -

Crystallization: Allow the solution to cool slowly to room temperature over 4–6 hours. Do not disturb the flask.

-

Filtration: Filter the white crystals under vacuum. Wash with cold methanol.

-

Liberation of Acid:

-

Suspend the crystals in 20 mL water.

-

Add 1M HCl until pH < 2.

-

Extract the free acid into Ethyl Acetate.

-

Dry and evaporate to obtain the enriched (S)-enantiomer.

-

-

Recrystallization: Repeat steps 1–5 if Enantiomeric Excess (ee) is <98%.

Analytical Quality Control

Validation of the intermediate and final product requires specific chiral HPLC methods.

HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Naphthalene chromophore) |

| Retention Times | (R)-Enantiomer: ~8.5 min (S)-Enantiomer: ~11.2 min (Confirm with std) |

| Target Specification | Purity > 99.0%; Chiral Purity > 98.0% ee |

Safety & Handling

-

Naphthalene Derivatives: Suspected carcinogens. Handle in a fume hood. Wear nitrile gloves.

-

Sodium Chlorite: Strong oxidizer. Do not mix directly with organic solvents without water present (explosion risk). Contact with acids releases toxic

gas. -

Cinchonidine: Toxic by ingestion.

References

-

Pinnick Oxidation Mechanism & Protocol

-

General Oxidation of Aldehydes

-

Chiral Resolution of Naproxen

- Title: Systematic Characterization of Naproxen Diastereomeric Salts with Cinchona Alkaloids toward Naproxen Resolution.

- Source: Crystal Growth & Design (ACS Public

-

URL:[Link]

-

Naproxen Synthesis Overview

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1034661C - Method of synthesis of dl-Naproxen - Google Patents [patents.google.com]

- 4. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 11. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]

Application Note: Synthesis of Alkenes via Wittig Reaction with 2-(Naphthalen-2-yl)propanal

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of substituted alkenes using the Wittig reaction, specifically detailing the olefination of 2-(Naphthalen-2-yl)propanal. The Wittig reaction is a cornerstone of synthetic organic chemistry, prized for its reliability in forming carbon-carbon double bonds with high regioselectivity.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice for successful execution and purification. We will cover the in situ generation of an unstabilized phosphonium ylide and its subsequent reaction with the naphthalene-derived aldehyde, a common structural motif in medicinal chemistry.

Introduction and Scientific Background

The Wittig reaction, first reported by Georg Wittig in 1954, transforms a carbonyl group (aldehyde or ketone) into an alkene.[1] The reaction's power lies in its versatility and the fixed position of the newly formed double bond, avoiding the isomeric mixtures often seen in elimination reactions.[1] The core of the reaction involves a phosphorus ylide, also known as a Wittig reagent, which acts as a nucleophile attacking the carbonyl carbon.[2] The driving force for this transformation is the formation of the highly stable phosphorus(V) byproduct, triphenylphosphine oxide (TPPO).[1]